5-Bromo-7-fluoro-3-methylbenzofuran
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Overview
Description
5-Bromo-7-fluoro-3-methyl-1-benzofuran is a heterocyclic compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and are widely used in medicinal chemistry. The unique structural features of 5-bromo-7-fluoro-3-methyl-1-benzofuran make it a valuable compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-7-fluoro-3-methyl-1-benzofuran typically involves the bromination and fluorination of 3-methylbenzofuran. The process can be carried out using bromine and fluorine sources under controlled conditions to ensure selective substitution at the desired positions.
Industrial Production Methods
Industrial production of 5-bromo-7-fluoro-3-methyl-1-benzofuran may involve large-scale bromination and fluorination reactions using automated reactors. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-7-fluoro-3-methyl-1-benzofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydrobenzofuran derivatives.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-7-fluoro-3-methyl-1-benzofuran has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5-bromo-7-fluoro-3-methyl-1-benzofuran involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways may vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-3-methyl-1-benzofuran: Lacks the fluorine atom at position 7.
7-Fluoro-3-methyl-1-benzofuran: Lacks the bromine atom at position 5.
3-Methyl-1-benzofuran: Lacks both bromine and fluorine atoms.
Uniqueness
5-Bromo-7-fluoro-3-methyl-1-benzofuran is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s potential for various applications compared to its analogs.
Properties
Molecular Formula |
C9H6BrFO |
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Molecular Weight |
229.05 g/mol |
IUPAC Name |
5-bromo-7-fluoro-3-methyl-1-benzofuran |
InChI |
InChI=1S/C9H6BrFO/c1-5-4-12-9-7(5)2-6(10)3-8(9)11/h2-4H,1H3 |
InChI Key |
SULGCNKQZYGQPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=C1C=C(C=C2F)Br |
Origin of Product |
United States |
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